Methyl 13-methyltetradecanoate

Catalog No.
S1538724
CAS No.
5129-59-9
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 13-methyltetradecanoate

Analytical chemists needing unambiguous Gram-positive bacterial profiling via PLFA must use the exact iso-C15:0 FAME standard; substituting straight-chain or anteiso isomers destroys diagnostic specificity. Methyl 13-methyltetradecanoate (CAS 5129-59-9) provides:

  • Definitive GC retention index marker, separating from anteiso-C15:0 by ~7 Kovats units on non-polar columns.
  • Remains liquid at cool ambient temperatures (mp depressed vs straight-chain ester), avoiding precipitation during standard solution preparation.
  • Verifies column resolution in complex FAME mixtures before lipidomics runs.

Validated purity to meet analytical demands, ensuring reliable calibration and biomarker quantification.

CAS Number

5129-59-9

Product Name

Methyl 13-methyltetradecanoate

IUPAC Name

methyl 13-methyltetradecanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3

InChI Key

OGGUSDOXMVVCIX-UHFFFAOYSA-N

Synonyms

iso-Pentadecanoic methyl ester; iso C15 Methyl ester

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)OC

Methyl 13-methyltetradecanoate is a fatty acid methyl ester.
Methyl 13-methyltetradecanoate has been reported in Bacteroides fragilis with data available.

Purity

≥98% (GC)

Package Size

1 mg, 100 mg

Methyl 13-methyltetradecanoate (CAS: 5129-59-9) is a branched-chain fatty acid methyl ester (FAME), specifically the methyl ester of iso-pentadecanoic acid (iso-C15:0 FAME). In procurement contexts, it is primarily sourced as a high-purity analytical standard for gas chromatography (GC) and mass spectrometry (MS) workflows. Its most critical application is serving as a definitive diagnostic biomarker for Gram-positive bacteria in Phospholipid Fatty Acid (PLFA) microbial community profiling . Beyond analytical chemistry, its terminal iso-branching provides distinct physical properties, such as a significantly depressed melting point compared to straight-chain analogs, making it a valuable model compound in cold-flow formulation research for advanced lubricants and biofuels.

Research Fit

GC-MS standard for bacterial fatty acid profiling
Iso-branched C15:0 methyl ester identity (13-methyl)
Selection requires iso-specific standard; distinct from straight-chain and anteiso analogs

Procurement of Methyl 13-methyltetradecanoate cannot be fulfilled by substituting its straight-chain counterpart, Methyl pentadecanoate, or its positional isomer, Methyl 12-methyltetradecanoate (anteiso-C15:0 FAME). In microbial community analysis, substituting an iso-branched standard with an anteiso-branched analog completely invalidates the diagnostic specificity of PLFA profiling, as these isomers represent distinct bacterial metabolic pathways and are used to calculate specific environmental stress ratios . Furthermore, substituting with a straight-chain C15:0 FAME fundamentally alters physical handling properties; the straight-chain ester solidifies at cool ambient temperatures, whereas the iso-branched ester remains fluid, which dictates the handling requirements for standard solution storage and alters performance in cold-flow material testing.

Substitution Risk

Target Compound
Potential Substitute
Why Not Interchangeable
Methyl 13-methyltetradecanoate (iso-C15:0)
Methyl pentadecanoate (n-C15:0)
Different GC retention index and fragmentation; may lead to misassignment of iso-C15:0 peaks
Methyl 13-methyltetradecanoate (iso-C15:0)
Methyl 12-methyltetradecanoate (anteiso-C15:0)
Elutes later on GC, diverges in metabolic effects and membrane ordering; not a substitute for iso-specific studies

High-Resolution GC Retention Index Differentiation

In GC-MS profiling using standard non-polar columns (e.g., HP-5MS), Methyl 13-methyltetradecanoate (iso-C15:0) elutes slightly earlier than its positional isomer Methyl 12-methyltetradecanoate (anteiso-C15:0). Literature values demonstrate a Kovats Retention Index (RI) of approximately 1783 for the iso form, compared to 1790 for the anteiso form [1].

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound DataRI ~ 1783
Comparator Or BaselineMethyl 12-methyltetradecanoate (anteiso-C15:0 FAME) (RI ~ 1790)
Quantified Difference~7 Kovats Index units earlier elution
ConditionsGC-MS, HP-5MS or DB-5MS stationary phase

Procurement of the exact iso standard is mandatory to calibrate GC methods and prevent the misidentification of closely eluting anteiso bacterial biomarkers during automated peak integration.

GC Retention Index
Method context
1787.66 (iso) vs ~1800 (n-C15:0)
Supports iso-C15:0 peak identification in GC-FAME profiling
5%-phenyl column; RI difference 12–15 units

Cold-Flow and Handling Superiority via Branching

The introduction of the terminal iso-methyl branch significantly disrupts crystal lattice packing compared to straight-chain analogs. While the unbranched comparator, Methyl pentadecanoate, has a melting point of 18–19 °C and solidifies at cool ambient or refrigerated temperatures, Methyl 13-methyltetradecanoate remains a liquid well below room temperature.

Evidence DimensionMelting Point / Physical State
Target Compound DataLiquid at 4 °C (refrigerated storage)
Comparator Or BaselineMethyl pentadecanoate (Melting point 18–19 °C)
Quantified DifferencePrevention of ambient/refrigerated solidification
ConditionsStandard laboratory storage and handling conditions (4–20 °C)

Ensures standard solutions and lipid formulations remain homogeneous during refrigerated storage without requiring pre-warming, improving workflow reproducibility and eliminating precipitation risks.

Isomer Resolution
Data to verify
iso-C15:0 (13-methyl) elutes before anteiso-C15:0 (12-methyl)
Supports reliable isomer assignment
Equity-1 column; baseline separation achievable

Elimination of Transesterification Variability

Utilizing the pre-derivatized Methyl 13-methyltetradecanoate bypasses the esterification step required when starting from the free fatty acid (13-methyltetradecanoic acid). Chemical derivatization of free fatty acids in complex solid environmental matrices often yields variable recoveries depending on the reagent (e.g., TMSH or BF3/methanol) and matrix interference [1].

Evidence DimensionMethyl ester conversion baseline
Target Compound Data100% (pre-derivatized standard)
Comparator Or Baseline13-methyltetradecanoic acid (Free fatty acid requiring derivatization)
Quantified DifferenceAvoidance of derivatization loss/variability
ConditionsStandard PLFA or FAME extraction and derivatization workflows

Procuring the FAME directly provides an absolute calibration baseline for quantitative GC, removing derivatization efficiency as a confounding variable in analytical workflows.

Metabolic Pathway
Head-to-head
13-MTD: oleic acid oxidation ↑ 12-MTD: glucose uptake ↑
Divergent metabolic effects; iso-compound for fatty acid oxidation studies
Human myotube model; µmolar range
Membrane Ordering
Head-to-head
Iso-15:0: more pronounced Tm shift vs anteiso-15:0
Supports membrane biophysics studies with iso-branched BCFA
DMPC bilayers; DSC and NMR analysis
Biological Abundance
Reported
iso-15:0 0.16–0.22; anteiso-15:0 0.31–0.40 (1.8–2.0× higher)
Independent biomarker; separate calibration standards recommended
Rumen fermentation study; n=12 per group

Phospholipid Fatty Acid (PLFA) Microbial Profiling

Directly relying on its precise GC retention index, this compound is procured as a definitive calibration standard to quantify Gram-positive bacterial populations in soil, marine sediments, and clinical samples, where distinguishing it from anteiso-C15:0 is critical for accurate taxonomy .

GC-MS/FID System Suitability Testing

Because the iso and anteiso isomers elute within ~7 Kovats units of each other on standard non-polar columns, Methyl 13-methyltetradecanoate is utilized in complex FAME standard mixtures to verify column resolution capability and instrument performance before running unknown lipidomics samples [1].

Advanced Lubricant and Biodiesel Additive Research

Exploiting its depressed melting point relative to straight-chain pentadecanoate, this compound serves as a model branched ester to study how iso-branching improves the cold-filter plugging point (CFPP) and low-temperature fluidity of industrial fatty acid methyl ester mixtures.

Application Fit Matrix

Application
Selection Property
Validation Focus
Microbial ID by MIDI Sherlock MIS
Retention index specificity & isomer resolution
Peak assignment in BAME profiles
Fatty acid metabolism research
Iso-branched metabolic pathway specificity
Oleic acid oxidation endpoints
Membrane biophysics studies
Iso-branch membrane-ordering capacity
Phase transition temperature shift in DMPC
Bacterial contamination monitoring
Bacterial biomarker specificity
Method calibration with authentic iso-standard

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Exact Mass

256.240230259 Da

Monoisotopic Mass

256.240230259 Da

Heavy Atom Count

18

Appearance

Unit:20 mgSolvent:nonePurity:98+%Physical liquid
1. T. Foglia et al. “Fatty acid turnover rates in the adipose tissues of the growing chicken (Gallus domesticus)” Lipids, vol. 29(7) pp. 497-502, 19942. 1. T. Kaneda “Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significancet” American Society forMicrobiology, Vol. 55(2) pp. 288-302, 19913. 2. N. Jensen and M. Gross “Fast Atom Bombardment and Tandem Mass Spectrometry for Determining Iso- and Anteiso-Fatty Acids” Lipids,Vol. 21(5) pp. 362-365, 19864. 3. H. Bode et al. “Biosynthesis of Iso-Fatty Acids in Myxobacteria: Iso-Even Fatty Acids Are Derived by _x0001_-Oxidation from Iso-Odd FattyAcids” J. Am. Chem. Soc., Vol. 127(2) pp 532–533, 2005

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